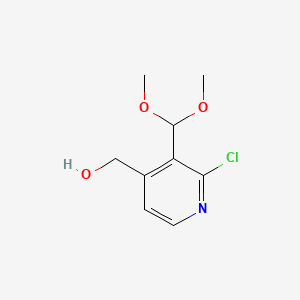

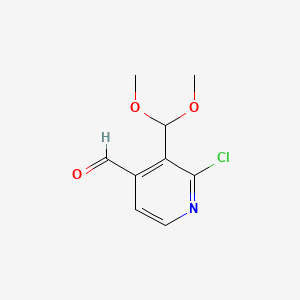

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol” is a chemical compound with the empirical formula C9H12ClNO3 . It is a halogenated heterocycle and is used in various research applications .

Molecular Structure Analysis

The molecular weight of “this compound” is 217.65 . The SMILES string representation of this compound is COC(OC)c1c(Cl)nccc1CO .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The flash point is not applicable .

Aplicaciones Científicas De Investigación

Catalytic Processes and Synthesis

Research in catalytic processes, particularly those involving yttrium-stabilized zirconia (YSZ) catalysts, demonstrates the importance of specific chemical structures in facilitating reactions related to C1 chemistry, such as the synthesis of acetic acid, dimethyl ether, and alcohols from synthesis gas, methane, and carbon dioxide (Indarto et al., 2008). These processes are crucial for the production of industrial chemicals and highlight the role of catalysts in reducing energy barriers and increasing selectivity towards desired products.

Methanol Dehydration to Dimethyl Ether

The development of heterogeneous catalysts for the dehydration of methanol to dimethyl ether (DME), a clean fuel and value-added chemical, is an area of significant research interest. Studies focus on optimizing catalyst preparation and understanding reaction mechanisms to improve efficiency and selectivity (Bateni & Able, 2018). This research has implications for the sustainable production of chemicals and fuels from renewable resources.

Lignin Acidolysis

Investigations into the acidolysis of lignin, particularly non-phenolic β-O-4-type lignin model compounds, offer insights into the potential for chemical recycling or valorization of lignin, a major component of lignocellulosic biomass (Yokoyama, 2015). Understanding the mechanisms of bond cleavage and the formation of valuable products from lignin can contribute to the development of sustainable materials and chemicals.

Methanotrophs and Methane Utilization

The study of methanotrophs, bacteria capable of using methane as their sole carbon source, points to biotechnological applications for methane conversion into useful products such as single-cell protein, biopolymers, and methanol (Strong, Xie, & Clarke, 2015). This research underscores the potential for microbial processes in addressing challenges related to energy, materials, and environmental sustainability.

Methanol as a Chemical Marker in Transformer Insulating Oil

The use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers illustrates its application in industrial diagnostics and maintenance. Studies have shown that methanol can indicate the degradation of cellulosic insulation, providing a tool for predictive maintenance and extending the service life of electrical equipment (Jalbert et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3/c1-13-9(14-2)7-6(5-12)3-4-11-8(7)10/h3-4,9,12H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETBLKFNUDOPSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=CN=C1Cl)CO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)

![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)